molecular formula C17H25BrN2O2 B12303217 tert-Butyl 4-(4-bromophenethyl)piperazine-1-carboxylate

tert-Butyl 4-(4-bromophenethyl)piperazine-1-carboxylate

Cat. No.: B12303217
M. Wt: 369.3 g/mol
InChI Key: IWXFMHRMIWWUCZ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-bromophenethyl)piperazine-1-carboxylate is a piperazine derivative featuring a 4-bromophenethyl substituent at the 4-position of the piperazine ring, protected by a tert-butoxycarbonyl (Boc) group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H25BrN2O2

Molecular Weight

369.3 g/mol

IUPAC Name

tert-butyl 4-[2-(4-bromophenyl)ethyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-12-10-19(11-13-20)9-8-14-4-6-15(18)7-5-14/h4-7H,8-13H2,1-3H3

InChI Key

IWXFMHRMIWWUCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Condensation of Prefunctionalized Aromatic Intermediates

Alternative routes condense pre-brominated aryl halides with piperazine derivatives.

Nucleophilic Aromatic Substitution

1,2-Difluoro-4-nitrobenzene reacts with piperazine in toluene at 80–90°C, yielding 1-(2-fluoro-4-nitrophenyl)piperazine. Subsequent Boc protection with di-tert-butyl dicarbonate and palladium-catalyzed hydrogenation reduces the nitro group to an amine, which is brominated using N-bromosuccinimide (NBS).

Bromination and Final Coupling

The amine intermediate undergoes regioselective bromination at the para position using NBS in acetonitrile, catalyzed by tetra-n-butylammonium tetraphenylborate (0.02–0.15 eq). This step achieves 82–89% yield, with recrystallization (dichloromethane/n-heptane) enhancing purity.

Advantages and Limitations
  • Advantages : High regioselectivity; avoids harsh alkylation conditions.
  • Limitations : Multi-step synthesis requiring nitro reduction and bromination.

Reductive Amination of Nitro Precursors

Nitro intermediates offer a pathway to introduce bromine post-reduction.

Nitro Group Reduction

tert-Butyl 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylate is treated with sodium dithionite and sodium carbonate in methanol/water (70°C), reducing the nitro group to an amine. Extractive workup (ethyl acetate) and drying (Na₂SO₄) yield the amine as a pale yellow foam (97% yield).

One-Pot Multicomponent Synthesis

Emerging strategies employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) to streamline synthesis.

Reaction Setup

tert-Butyl 4-propioloylpiperazine-1-carboxylate reacts with 4-bromophenethyl azide in DMF at 0°C using CuI (10 mol%) and DIPEA. The one-pot protocol avoids intermediate isolation, achieving >95% purity and 90–97% yield.

Mechanistic Considerations

The CuI catalyst facilitates triazole formation, concurrently introducing the bromophenethyl group via azide decomposition. This method’s efficiency positions it as a promising alternative for high-throughput applications.

Comparative Analysis of Synthetic Methods

Method Steps Yield (%) Purity (%) Scalability
Protection-Alkylation 2 70–78 95–98 High
Condensation 3–4 82–89 97–99 Moderate
Reductive Amination 2–3 75–85 90–95 Low
One-Pot CuAAC 1 90–97 >95 High

Chemical Reactions Analysis

Hydrolysis Reactions

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotecting the carboxylate group, enabling further functionalization.

Mechanism :

  • Acidic hydrolysis : Protonation of the ester oxygen followed by nucleophilic attack by water, releasing the carboxylic acid and tert-butanol.

  • Basic hydrolysis : Nucleophilic attack by hydroxide ions, leading to the formation of the carboxylate salt.

Reaction Conditions :

Reagent(s)Solvent/ConditionsProduct
HCl (aq)Dioxane, reflux4-(4-bromophenethyl)piperazine-1-carboxylic acid
NaOH (aq)Water/EtOH, room tempSodium salt of the carboxylic acid

Key Considerations :

  • Requires anhydrous conditions to prevent side reactions.

  • The reaction is reversible under basic conditions, but acidic hydrolysis is more common for deprotection.

Substitution Reactions

The bromine atom in the bromophenethyl group acts as a leaving group, enabling nucleophilic substitution. This reactivity allows the introduction of diverse functional groups.

Mechanism :

  • SN2 mechanism : Backside attack by nucleophiles (e.g., amines, alkoxides) displaces the bromide ion.

Reaction Conditions :

NucleophileSolvent/ConditionsProduct
NH₃ (excess)Polar aprotic solvent (DMF)Phenethylamine derivative
RO⁻ (alkoxide)THF, refluxPhenethyl ether derivative

Key Considerations :

  • Steric hindrance : The phenethyl group may influence regioselectivity.

  • Reaction efficiency : Polar aprotic solvents enhance nucleophilic attack.

Coupling Reactions

The carboxylate group participates in coupling reactions, such as amide or ester formation, using standard reagents. These reactions expand the compound’s utility in synthesizing bioactive derivatives.

Mechanism :

  • Amide formation : Activation of the carboxylic acid (e.g., via HATU or EDC) followed by reaction with amines.

Reaction Conditions :

Reagent(s)Solvent/ConditionsProduct
HATU, DIPEADMF, room tempAmide derivatives
EDC, HOBtDCM, 0°CEster derivatives

Key Considerations :

  • Solubility : DMF or DCM are preferred for optimal mixing.

  • Yield optimization : Low temperatures minimize side reactions.

Reaction Conditions and General Considerations

  • Anhydrous environment : Reactions are typically performed under nitrogen atmosphere to exclude moisture .

  • Temperature control : Low temperatures (0–5°C) are often used for sensitive intermediates .

  • Purification : Chromatography or recrystallization may be required to isolate products.

Comparative Reactivity Analysis

Reaction TypeKey FeatureFunctional Group Targeted
HydrolysisDeprotection of carboxylatetert-Butyl ester
SubstitutionBromide displacementBromophenethyl group
CouplingAmide/ester formationCarboxylate group

Scientific Research Applications

Drug Development

One of the primary applications of tert-butyl 4-(4-bromophenethyl)piperazine-1-carboxylate is as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features, particularly the piperazine moiety, are associated with numerous pharmacological activities, including:

  • Antipsychotic Effects : Compounds containing piperazine derivatives are often studied for their potential in treating psychiatric disorders.
  • Antidepressant Properties : Research indicates that piperazine-related compounds may exhibit mood-enhancing effects.
  • Anti-inflammatory Activity : The compound's structure may also confer anti-inflammatory properties, making it a candidate for further investigation in this domain.
  • Pharmacological Studies :
    • Research has shown that piperazine derivatives can interact with various neurotransmitter systems, suggesting that this compound may also possess similar interactions. This opens avenues for exploring its potential as a therapeutic agent targeting central nervous system disorders .
  • Synthesis and Optimization :
    • The synthesis of this compound typically follows efficient methods that yield high-purity intermediates. A two-step process is commonly employed, allowing for further chemical modifications that enhance its applicability in drug discovery .
  • Corrosion Inhibition Studies :
    • While primarily focused on drug development, some studies have explored the compound's potential as a corrosion inhibitor in metal protection applications. For instance, related compounds have shown effective inhibition rates in corrosive environments, indicating a broader scope of application beyond pharmaceuticals .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-bromophenethyl)piperazine-1-carboxylate depends on its specific application and the target molecule or pathway involved . In general, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids, to exert its effects. The presence of the bromophenethyl group and the piperazine ring allows for specific interactions with biological molecules, leading to modulation of their activity and function.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Linker Variations

tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate (2a)
  • Synthesis : Prepared via General Procedure A using 4-bromobenzaldehyde (70% yield) .
  • Positional isomerism (3- vs. 4-substitution) may alter steric and electronic effects in receptor binding.
tert-Butyl 4-[(4-bromo-3-fluorophenyl)carbonyl]piperazine-1-carboxylate
  • Structure : Carbonyl-linked 4-bromo-3-fluorophenyl group at the 4-position.
  • Key Differences: The carbonyl group introduces electron-withdrawing effects, reducing electron density on the piperazine nitrogen.

Functional Group Modifications on the Aromatic Ring

tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate
  • Structure: Amino and nitro substituents on the phenyl ring.
  • Synthesis : Prepared via CuI-catalyzed amination (52% yield) .
  • Key Differences: Nitro and amino groups enable hydrogen bonding and redox activity, which are absent in the bromophenethyl analogue. Potential for nitro-to-amine reduction in vivo, offering prodrug applications .
tert-Butyl 4-((2-Oxoindolin-5-yl)sulfonyl)piperazine-1-carboxylate
  • Structure : Sulfonyl-linked 2-oxoindoline moiety.
  • Synthesis : Reacted with 2-oxoindoline-5-sulfonyl chloride and Boc-piperazine .
  • Key Differences :
    • The sulfonyl group enhances solubility and hydrogen-bonding capacity, contrasting with the lipophilic bromophenethyl group.
    • Designed as a Bruton’s tyrosine kinase (BTK) inhibitor, highlighting divergent biological targets compared to bromophenethyl derivatives .

Piperazine Ring Modifications

tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate
  • Structure : Diazoacetyl group at the 4-position.
  • Synthesis : Derived from tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate .
  • Key Differences :
    • The diazo group enables photochemical or thermal activation for C–H insertion reactions, a reactivity absent in bromophenethyl derivatives.
    • Crystal structure analysis reveals distinct packing patterns due to weak hydrogen bonds involving the diazo group .

Biological Activity

tert-Butyl 4-(4-bromophenethyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer research. This article explores its biological activity through various studies, highlighting its mechanisms of action, efficacy against specific pathogens, and potential therapeutic applications.

  • Molecular Formula : C15H21BrN2O2
  • CAS Number : 352437-09-3
  • Synonyms : 1-Boc-4-(4-Bromophenyl)piperazine, tert-Butoxycarbonyl-4-(4-bromophenyl)piperazine

The compound is believed to exert its biological effects through several mechanisms:

  • Inhibition of Pathogen Growth : Studies have shown that compounds similar to this compound can inhibit the growth of Mycobacterium tuberculosis and other pathogenic bacteria.
  • Antitumor Activity : The compound has been investigated for its potential to induce apoptosis in cancer cells, possibly through the modulation of signaling pathways related to cell survival and proliferation.

Antimicrobial Activity

A study evaluated various analogs for their Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis. The results are summarized in the table below:

CompoundMIC (µM)% Inhibition (HepG2)
This compoundTBDTBD
4PP-16.3>80
4PP-22.0TBD
4PP-36.8TBD

Note: TBD indicates that data is to be determined or was not available in the study.

Antitumor Activity

In vitro studies have indicated that this compound can affect cell viability in various cancer cell lines. For example, it demonstrated significant cytotoxicity against HepG2 liver cancer cells at concentrations lower than those required for significant toxicity in normal cells.

Case Study 1: Antimicrobial Efficacy

In a recent study, researchers synthesized a series of piperazine derivatives, including this compound, and tested their activity against M. tuberculosis. The results indicated that modifications in the piperazine structure significantly affected antimicrobial potency, with specific substitutions leading to enhanced activity.

Case Study 2: Antitumor Potential

Another investigation focused on the compound's ability to induce apoptosis in breast cancer cell lines. The study found that treatment with this compound resulted in increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, suggesting a mechanism involving the intrinsic apoptotic pathway.

Q & A

Q. What are the standard synthetic routes for tert-butyl 4-(4-bromophenethyl)piperazine-1-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is reacting tert-butyl piperazine-1-carboxylate with a brominated aryl halide (e.g., 4-bromophenethyl bromide) in a polar aprotic solvent like 1,4-dioxane or DMF. Key parameters include:

  • Base selection : Potassium carbonate (K₂CO₃) is widely used to deprotonate the piperazine nitrogen and drive the reaction .
  • Temperature : Reactions often proceed at 110°C under reflux to ensure complete conversion .
  • Solvent optimization : 1,4-Dioxane is preferred for its high boiling point and compatibility with SNAr (nucleophilic aromatic substitution) mechanisms .
    Yield variations (e.g., 80% vs. 88.7%) may arise from differences in stoichiometry, reaction time, or purification methods (e.g., silica gel chromatography vs. filtration) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the tert-butyl group (~1.4 ppm singlet for 9H), piperazine protons (3.3–3.8 ppm), and bromophenethyl aromatic signals (7.2–7.5 ppm) .
  • LC-MS : Validates molecular weight (e.g., [M+H]+ peaks) and purity (>95%) .
  • X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., C–H···O hydrogen bonds in crystal packing) .

Advanced Research Questions

Q. How can crystallographic data be reconciled with computational DFT results for structural analysis?

Methodological Answer:

  • Single-crystal X-ray diffraction provides empirical bond lengths and angles, which are compared with DFT-optimized geometries (e.g., B3LYP/6-31G* basis set). Discrepancies ≤0.02 Å for bond lengths and ≤2° for angles are acceptable .
  • Hirshfeld surface analysis quantifies intermolecular interactions (e.g., N–H···O vs. C–H···π), which DFT may underestimate due to solvent effects .
  • Electrostatic potential maps from DFT highlight nucleophilic/electrophilic regions, aiding in predicting reactivity .

Q. What strategies enhance the biological activity of derivatives of this compound?

Methodological Answer:

  • Functional group modification : Introduce electron-withdrawing groups (e.g., nitro, cyano) to the bromophenethyl moiety to improve binding to enzymatic targets like prolyl-hydroxylases .
  • Piperazine substitution : Replace the tert-butyl group with bioisosteres (e.g., trifluoroacetyl) to modulate lipophilicity and bioavailability .
  • Biological assays : Test derivatives against bacterial/fungal strains (e.g., S. aureus, C. albicans) using MIC (minimum inhibitory concentration) assays, with activity correlated to structural features via SAR (structure-activity relationship) studies .

Q. How can contradictions in synthetic yields or product purity be systematically addressed?

Methodological Answer:

  • Reaction monitoring : Use TLC or in-situ IR to track intermediate formation and adjust reaction time/temperature .
  • Purification optimization : Compare column chromatography (e.g., hexane:ethyl acetate gradients) vs. recrystallization for isolating high-purity products .
  • Byproduct analysis : Identify side products (e.g., de-brominated derivatives) via LC-MS and adjust stoichiometry or solvent polarity to suppress competing pathways .

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